Superior Therapeutic Index: 2.2-Fold Higher LD50 in Mice Compared to CCNU
In a direct head-to-head comparison, SLCNU demonstrated significantly lower acute toxicity than the clinically established nitrosourea CCNU. The median lethal dose (LD50) for SLCNU was determined to be 123 mg/kg, compared to 56 mg/kg for CCNU, representing a 2.2-fold increase in the maximally tolerated dose [1]. This reduced toxicity profile was observed in the context of equivalent or superior anticancer activity in the same P388 leukemia model, indicating a favorable shift in the therapeutic index [1].
| Evidence Dimension | Acute toxicity (median lethal dose, LD50) |
|---|---|
| Target Compound Data | LD50 = 123 mg/kg |
| Comparator Or Baseline | CCNU (Lomustine): LD50 = 56 mg/kg |
| Quantified Difference | 2.2-fold higher LD50 for SLCNU (123 vs 56 mg/kg) |
| Conditions | In vivo mouse model (route of administration not specified in abstract; assumed intraperitoneal or intravenous based on nitrosourea standard practice) |
Why This Matters
A 2.2-fold higher LD50 indicates a significantly wider therapeutic window, which is a critical factor in prioritizing compounds for further development or in vivo studies where systemic toxicity is a key concern.
- [1] Sosnovsky G, Li SW. In the search for new anticancer drugs XII. Synthesis and biological evaluation of spin labeled nitrosoureas. Life Sci. 1985 Apr 15;36(15):1479-83. doi: 10.1016/0024-3205(85)90056-6. PMID: 3982222. View Source
